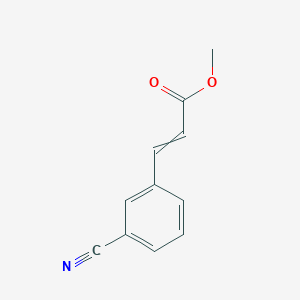
3-(3-Cyano-phenyl)-acrylic acid methyl ester
概要
説明
3-(3-Cyano-phenyl)-acrylic acid methyl ester: is an organic compound with the molecular formula C11H9NO2. . This compound is characterized by the presence of a cyanophenyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between 3-cyanobenzaldehyde and methyl acrylate in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of methyl 3-(3-cyanophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be utilized in the development of bioactive molecules and as a building block for more complex structures .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development .
Industry: In the industrial sector, methyl 3-(3-cyanophenyl)prop-2-enoate is employed in the production of specialty chemicals and materials .
作用機序
類似化合物との比較
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a methyl group instead of a cyano group on the phenyl ring.
Methyl 3-(3-fluorophenyl)prop-2-enoate: This compound features a fluorine atom on the phenyl ring.
Methyl 3-(3-hydroxyphenyl)prop-2-enoate: This compound contains a hydroxyl group on the phenyl ring.
Uniqueness: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific biological or chemical activities.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
methyl 3-(3-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3 |
InChIキー |
BQJYULBYGRTLPZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CC(=CC=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














